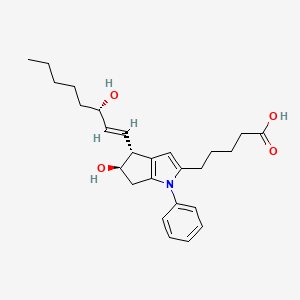
Piriprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piriprost, also known as U-60, 257, is a structural analog of prostaglandin I2 (PGI2). It is primarily recognized for its role as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a significant role in conditions such as asthma and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piriprost can be synthesized through a series of chemical reactions involving the cyclopentane ring and pyrrole structures. The synthesis typically involves the following steps:
- Formation of the cyclopentane ring.
- Introduction of the pyrrole ring.
- Functionalization of the side chains to introduce hydroxyl and carboxyl groups.
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Piriprost undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones and aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Piriprost has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of 5-lipoxygenase and the synthesis of leukotrienes.
Biology: Investigated for its role in modulating inflammatory responses and its potential therapeutic applications in conditions such as asthma and allergies.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases due to its ability to inhibit leukotriene synthesis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Mechanism of Action
Piriprost exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby mitigating inflammation and allergic responses. The molecular targets and pathways involved include the arachidonic acid pathway and the subsequent synthesis of leukotrienes .
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Uniqueness of Piriprost
This compound is unique in its structural similarity to prostaglandin I2 and its specific inhibition of 5-lipoxygenase. Unlike leukotriene receptor antagonists such as montelukast and pranlukast, this compound directly inhibits the synthesis of leukotrienes, providing a different mechanism of action. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
79672-88-1 |
|---|---|
Molecular Formula |
C26H35NO4 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid |
InChI |
InChI=1S/C26H35NO4/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31)/b16-15+/t21-,22+,25+/m0/s1 |
InChI Key |
CZIIGGQJILPHEU-HCHVXQBBSA-N |
SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6,9-deepoxy-6,9-(phenylimino)-delta (6,8)pgI1 6,9-desepoxy-6,9-(phenylimino)-delta-(6,8)prostaglandin I1 piriprost U 60,257 U 60257 U 60257B U-60,257 U-60257 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















